molecular formula C8H7F3N2O2 B13901712 Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate

Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate

Cat. No.: B13901712
M. Wt: 220.15 g/mol
InChI Key: CNQOYQYVLCTLAB-UHFFFAOYSA-N
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Description

Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The trifluoromethyl group attached to the pyrimidine ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate typically involves the reaction of appropriate pyrimidine derivatives with ethyl chloroformate and trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effect. For example, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exhibiting therapeutic potential .

Comparison with Similar Compounds

Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different biological activities and reactivities due to the presence of different substituents on the pyrimidine ring.

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate

InChI

InChI=1S/C8H7F3N2O2/c1-2-15-7(14)5-3-6(8(9,10)11)13-4-12-5/h3-4H,2H2,1H3

InChI Key

CNQOYQYVLCTLAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=N1)C(F)(F)F

Origin of Product

United States

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